3-(Propylcarbamoyl)benzoic acid
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Overview
Description
3-(Propylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by its IUPAC name, 3-[(propylamino)carbonyl]benzoic acid . This compound has gained attention in various fields of research due to its potential biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylcarbamoyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with propyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Propylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
3-(Propylcarbamoyl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Propylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
3-(Methylcarbamoyl)benzoic acid: Similar in structure but with a methyl group instead of a propyl group.
3-(Ethylcarbamoyl)benzoic acid: Similar in structure but with an ethyl group instead of a propyl group.
3-(Butylcarbamoyl)benzoic acid: Similar in structure but with a butyl group instead of a propyl group.
Uniqueness
3-(Propylcarbamoyl)benzoic acid is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The length and structure of the propyl group can affect the compound’s interactions with molecular targets and its overall properties .
Properties
IUPAC Name |
3-(propylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h3-5,7H,2,6H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXQJXAZWUQHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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